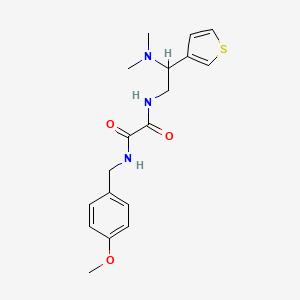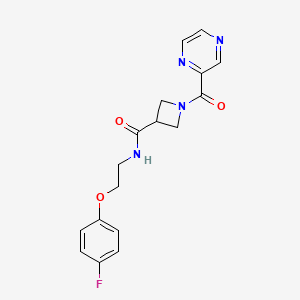
N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, also known as Compound 1, is a novel azetidine-based compound that has shown promising results in various scientific research applications. This compound has been synthesized using a specific method that involves several steps. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves the reaction of 2-(4-fluorophenoxy)ethanol with pyrazine-2-carbonyl chloride to form 2-(4-fluorophenoxy)ethyl pyrazine-2-carboxylate. This intermediate is then reacted with azetidine-3-carboxylic acid to form the final product.
Starting Materials
2-(4-fluorophenoxy)ethanol, pyrazine-2-carbonyl chloride, azetidine-3-carboxylic acid
Reaction
2-(4-fluorophenoxy)ethanol, pyrazine-2-carbonyl chloride, DMF, K2CO3, 0-5°C, 2-(4-fluorophenoxy)ethyl pyrazine-2-carboxylate.
2-(4-fluorophenoxy)ethyl pyrazine-2-carboxylate, azetidine-3-carboxylic acid, DMF, EDCI, HOBt, DIPEA, room temperature, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide.
作用机制
The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 is not fully understood, but studies suggest that it works by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation. Specifically, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 can induce changes in gene expression that lead to the inhibition of cancer cell growth and proliferation.
生化和生理效应
In addition to its anti-tumor activity, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has also been shown to have other biochemical and physiological effects. For example, studies have shown that N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has been shown to have anti-angiogenic activity, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.
实验室实验的优点和局限性
One of the main advantages of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 for lab experiments is its potency and selectivity. Studies have shown that N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has a high degree of selectivity for cancer cells, meaning that it can specifically target cancer cells without affecting normal cells. Additionally, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has been shown to have a low toxicity profile, making it a potentially safe and effective treatment for cancer.
One of the limitations of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 for lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 and its potential side effects.
未来方向
There are several future directions for research on N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1. One potential direction is to investigate its use in combination with other anti-cancer agents to enhance its effectiveness. Additionally, more research is needed to fully understand the mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 and to identify potential biomarkers that can predict its efficacy in different cancer types. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 as a potential treatment for cancer.
In conclusion, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, or N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1, is a novel azetidine-based compound that has shown promising results in various scientific research applications, particularly in the field of cancer research. Its mechanism of action involves the inhibition of specific enzymes involved in cancer cell growth and proliferation, and it has been shown to have potent anti-tumor activity, as well as other biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 that could lead to its potential use as a safe and effective treatment for cancer.
科学研究应用
N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
属性
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c18-13-1-3-14(4-2-13)25-8-7-21-16(23)12-10-22(11-12)17(24)15-9-19-5-6-20-15/h1-6,9,12H,7-8,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYUTNLWYJBGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/no-structure.png)
![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2720849.png)
![ethyl (7Z)-7-(hydroxyimino)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2720851.png)
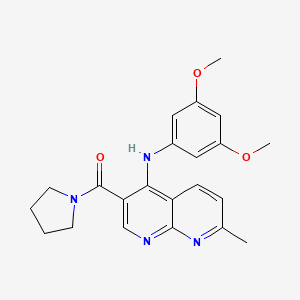
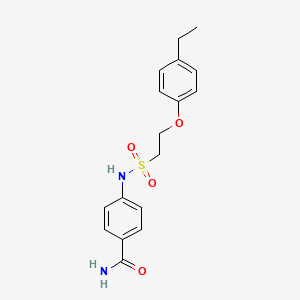
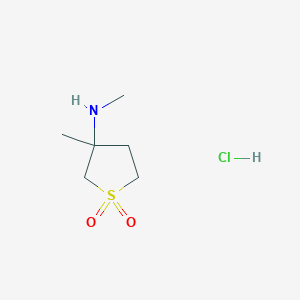
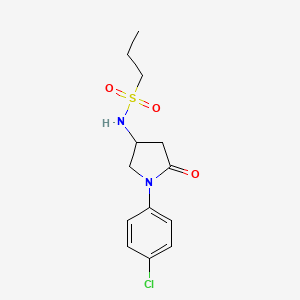
![2-((4-bromobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2720860.png)
![9-(furan-2-ylmethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2720864.png)
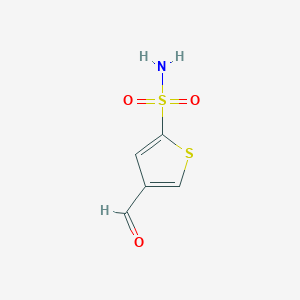
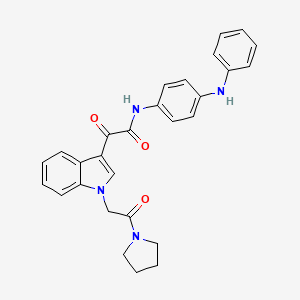
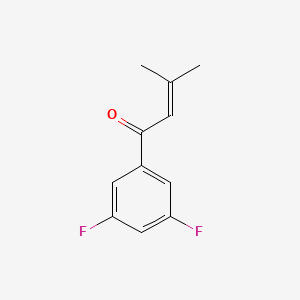
![1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane](/img/structure/B2720869.png)
